molecular formula C18H16N2O2S B5714311 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one

4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B5714311
M. Wt: 324.4 g/mol
InChI Key: ZBUJLTQRIVJHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DIBO, and it is a synthetic molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of N-myristoyltransferase by binding to the enzyme and preventing its interaction with its substrate. This inhibition of N-myristoyltransferase leads to the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects:
4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the replication of HIV and other viruses by inhibiting the activity of N-myristoyltransferase. Additionally, it has been found to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one in lab experiments is its potential applications in various fields, including virology and oncology. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for research on 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one. One of the future directions is to investigate the potential applications of this compound in the treatment of other viral infections. Another future direction is to explore the potential applications of this compound in the treatment of other types of cancer. Additionally, future research can focus on improving the solubility of this compound to make it more suitable for use in various experiments.

Synthesis Methods

The synthesis of 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one has been achieved using various methods. One of the commonly used methods involves the reaction of 2-mercaptobenzothiazole with ethyl acetoacetate in the presence of sodium ethoxide and ethanol. The resulting product is then reacted with 2,3-dihydroindole in the presence of acetic anhydride and triethylamine to produce 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one.

Scientific Research Applications

4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one has various potential applications in scientific research. This compound has been found to exhibit anti-HIV activity by inhibiting the replication of the virus. It has also been shown to inhibit the activity of the enzyme N-myristoyltransferase, which is involved in the replication of various viruses, including HIV. Additionally, this compound has been found to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells.

properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-17(19-10-9-13-5-1-2-6-14(13)19)11-20-15-7-3-4-8-16(15)23-12-18(20)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUJLTQRIVJHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one

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